(5-AMINO-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

Description

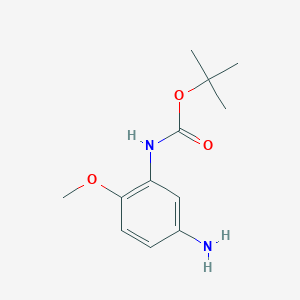

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester (CAS: 312300-45-1) is a carbamate derivative with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.287 g/mol. Its structure features a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a methoxy group (-OCH₃) at the 2-position, linked to a tert-butyl carbamate moiety. This compound is commonly used as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of kinase inhibitors and heterocyclic scaffolds via Buchwald-Hartwig amination or other cross-coupling reactions .

The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during multi-step syntheses. Its moderate solubility in organic solvents (e.g., DCM, THF) and compatibility with palladium-catalyzed reactions make it valuable in medicinal chemistry workflows .

Properties

IUPAC Name |

tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVCSVAHHQOYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625048 | |

| Record name | tert-Butyl (5-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312300-45-1 | |

| Record name | 1,1-Dimethylethyl N-(5-amino-2-methoxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312300-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Pathway

The synthesis of (5-Amino-2-Methoxy-Phenyl)-Carbamic Acid Tert-Butyl Ester typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. This process ensures stability during subsequent reactions. The general steps include:

- Starting Material Selection : The precursor is usually a 5-amino-2-methoxyphenol derivative.

- Boc Protection : The amino group is protected by reacting the precursor with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or pyridine.

- Purification : The product is purified using recrystallization or chromatography.

Specific Preparation Methods

Method 1: Boc Protection Using Di-Tert-Butyl Dicarbonate

This is the most common method for synthesizing tert-butyl carbamates.

Procedure:

- Dissolve the starting material (5-amino-2-methoxyphenol) in an appropriate solvent like tetrahydrofuran (THF).

- Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

- Introduce a catalytic amount of a base such as triethylamine to neutralize the reaction medium.

- Stir the reaction mixture at room temperature for 1–3 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Quench the reaction with water, extract the product with ethyl acetate, and dry over anhydrous sodium sulfate.

- Purify the product through recrystallization or column chromatography.

Reaction Conditions:

- Solvent: THF or dichloromethane

- Temperature: Room temperature

- Reaction Time: 1–3 hours

Yield:

Typically, yields range from 80% to 95%, depending on reaction conditions and purification efficiency.

Method 2: Catalytic Synthesis Using Ytterbium Triflate

Ytterbium triflate has been reported as an efficient catalyst for selective tert-butyl ester formation.

Procedure:

- Combine 5-amino-2-methoxyphenol and di-tert-butyl dicarbonate in nitromethane solvent.

- Add ytterbium triflate (5 mol%) as a catalyst.

- Heat the reaction mixture to 45–50°C and stir for 6 hours.

- Remove the solvent under reduced pressure and extract with ether.

- Purify the product by recrystallization.

Reaction Conditions:

- Catalyst: Ytterbium triflate

- Solvent: Nitro-methane

- Temperature: 45–50°C

- Reaction Time: 6 hours

Yield:

Quantitative yields (>95%) have been reported under optimized conditions.

Analytical Data for Verification

After synthesis, it is essential to verify the structure and purity of the compound using analytical techniques:

| Technique | Observation |

|---|---|

| NMR Spectroscopy | Proton and carbon signals corresponding to Boc-protected amine and methoxy groups |

| Mass Spectrometry | Molecular ion peak consistent with molecular formula C12H18N2O3 |

| Melting Point | Consistent with literature values |

Key Considerations in Synthesis

-

- Use high-purity di-tert-butyl dicarbonate to avoid side reactions.

-

- TLC or HPLC can be used to ensure complete conversion of starting materials.

-

- Conduct reactions under inert gas (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

-

- Catalysts like ytterbium triflate can be recycled, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The methoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate functional group is a recurring motif in organic synthesis. Below is a detailed comparison of (5-amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The 5-amino-2-methoxy-phenyl group in the target compound provides both electron-donating (NH₂, OCH₃) and steric effects, favoring aromatic electrophilic substitution and hydrogen bonding in drug-receptor interactions. In contrast, the piperidine substituent in CAS 165528-81-4 introduces basicity and conformational flexibility, making it suitable for targeting neural receptors . Halogenated analogs (e.g., 375853-85-3) exhibit increased lipophilicity and metabolic stability due to bromine and fluorine atoms, but reduced solubility in polar solvents .

Reactivity :

- The acetyl group in CAS 314773-77-8 deactivates the aromatic ring, reducing reactivity toward electrophiles compared to the electron-rich target compound .

- Methyl-substituted analogs (e.g., 325953-40-0) show steric hindrance that may slow down coupling reactions compared to the methoxy-substituted parent compound .

Applications: The target compound’s amino-methoxy-phenyl structure is critical in kinase inhibitor synthesis (e.g., pyrrolo[2,3-d]pyrimidine derivatives), as seen in Example 18 of . Piperidine-containing analogs are more prevalent in neuropharmacology due to their ability to cross the blood-brain barrier .

Notes

- Synthetic Utility : The Boc group in the target compound is selectively removable under acidic conditions (e.g., TFA), enabling sequential functionalization of amines in multi-step syntheses .

- Structural Versatility: Minor modifications to the phenyl ring (e.g., halogens, methyl, acetyl) significantly alter physicochemical properties, underscoring the importance of substituent selection in drug design .

Biological Activity

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (5-amino-2-methoxyphenyl)carbamate, is a compound with significant potential in various fields, particularly in medicinal chemistry. Its unique structure, which incorporates an amino group, a methoxy group, and a carbamic acid ester, contributes to its biological activity. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-2-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to avoid hydrolysis of the ester. Below is a summary of the synthetic route:

- Dissolve 5-amino-2-methoxybenzoic acid in anhydrous dichloromethane.

- Add triethylamine to act as a base.

- Slowly add tert-butyl chloroformate while maintaining a low temperature (0-5°C).

- Stir at room temperature for several hours.

- Quench with water and extract the product using an organic solvent.

- Purify through recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, enhancing interactions with proteins and enzymes, while the ester group may undergo hydrolysis to release biologically active compounds.

Enzyme Inhibition

Recent studies have indicated that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO A | Competitive | 0.25 |

| MAO B | Non-competitive | 0.15 |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- HT-29 Colon Cancer Cells : IC50 = 9 nM

- MCF-7 Breast Cancer Cells : IC50 = 17 nM

These results suggest that the compound may serve as a lead structure for the development of anticancer agents.

Case Studies

A notable case study involved the evaluation of this compound's effect on cancer cell proliferation and apoptosis induction. In experiments conducted on MCF-7 cells, treatment with varying concentrations of the compound led to significant reductions in cell viability and increased markers of apoptosis.

Study Design

- Cell Lines : MCF-7 and HT-29

- Treatment Duration : 48 hours

- Assessment Methods : MTT assay for viability; flow cytometry for apoptosis

Results Summary

The study concluded that this compound has promising anticancer properties, warranting further investigation into its mechanism and potential clinical applications.

Comparison with Similar Compounds

When compared to other carbamate derivatives such as methyl and ethyl esters, the tert-butyl ester demonstrates enhanced stability and solubility, which are critical factors for bioavailability in pharmacological applications.

| Compound Type | Stability | Solubility | Anticancer Activity |

|---|---|---|---|

| Tert-butyl ester | High | High | Yes |

| Methyl ester | Moderate | Moderate | Limited |

| Ethyl ester | Moderate | Moderate | Limited |

Q & A

Q. What are common synthetic routes for preparing (5-amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves sequential protection of the amino group and coupling with tert-butyl chloroformate. For example:

Amino Protection : The 5-amino group is protected using tert-butoxycarbonyl (Boc) anhydride in a basic medium (e.g., THF/water with NaHCO₃) to prevent unwanted side reactions .

Methoxy Group Stability : The 2-methoxy group remains stable under these conditions, avoiding demethylation.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to achieve >95% purity, as seen in analogous tert-butyl carbamates .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : Key peaks include the tert-butyl singlet (~1.4 ppm for 9H), methoxy protons (~3.8 ppm), and aromatic protons in the 6.5–7.5 ppm range .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the carbamate group.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (e.g., ~279.3 g/mol for C₁₃H₁₈N₂O₃) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. This influences reaction conditions:

- Coupling Reactions : Use DMF as a solvent for amide bond formation.

- Workup : Precipitation in ice-cwater followed by filtration is effective for isolation .

Advanced Questions

Q. How can enantioselective synthesis of chiral derivatives be optimized?

- Methodological Answer : Asymmetric Mannich reactions or enzymatic resolution may be employed:

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective formation of β-amino carbonyl intermediates .

- Enzymatic Methods : Lipases (e.g., CAL-B) can resolve racemic mixtures via selective hydrolysis of esters .

- Yield Optimization : Reaction temperatures ≤0°C and anhydrous conditions minimize epimerization.

Q. How do functional groups impact the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Methoxy Group : Stable under acidic conditions but prone to demethylation in strong bases (e.g., NaOH > 2M) .

- Boc Group : Labile in trifluoroacetic acid (TFA) or HCl/dioxane, enabling selective deprotection .

- Thermal Stability : Decomposition occurs >150°C; store at –20°C under inert gas to prevent carbamate cleavage .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting.

- Cytotoxicity : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproducibility : Validate reaction parameters (e.g., solvent purity, catalyst loading) from literature protocols .

- Orthogonal Characterization : Use 2D NMR (COSY, HSQC) to confirm ambiguous peaks and X-ray crystallography for absolute configuration .

- Comparative Analysis : Cross-reference with structurally similar tert-butyl carbamates (e.g., tert-butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.